3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid

Kinase Inhibition TrkA Pain

3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid (CAS 1019115-17-3) is a synthetic, heterocyclic building block composed of a pyrazolo[4,3-c]pyridine core with a trifluoromethyl (-CF3) substituent at the 3-position and a propanoic acid side chain at the 1-position. This core scaffold is frequently featured in patent literature as a privileged structure for designing ATP-competitive kinase inhibitors, particularly those targeting the tropomyosin receptor kinase (Trk) family.

Molecular Formula C10H8F3N3O2
Molecular Weight 259.18 g/mol
Cat. No. B11859979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid
Molecular FormulaC10H8F3N3O2
Molecular Weight259.18 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N(N=C2C(F)(F)F)CCC(=O)O
InChIInChI=1S/C10H8F3N3O2/c11-10(12,13)9-6-5-14-3-1-7(6)16(15-9)4-2-8(17)18/h1,3,5H,2,4H2,(H,17,18)
InChIKeyAOKGAVWRNRMLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic Acid: Pharmacophore Scaffold Reference for Targeted Library Synthesis


3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid (CAS 1019115-17-3) is a synthetic, heterocyclic building block composed of a pyrazolo[4,3-c]pyridine core with a trifluoromethyl (-CF3) substituent at the 3-position and a propanoic acid side chain at the 1-position. This core scaffold is frequently featured in patent literature as a privileged structure for designing ATP-competitive kinase inhibitors, particularly those targeting the tropomyosin receptor kinase (Trk) family [1]. The compound's utility in procurement is defined by its dual functionality: a carboxylic acid handle for rapid amide coupling to generate diverse libraries, and the -CF3 group which can modulate target binding and metabolic stability relative to non-fluorinated or methyl-substituted analogs. Primary differentiation from other pyrazolopyridine regioisomers arises from its [4,3-c] ring fusion, which dictates a distinct spatial presentation of substituents and has been specifically optimized in clinical candidates for TrkA inhibition.

Why Generic Pyrazolopyridine Interchange Fails: A Rationale for Specifying the 3-Trifluoromethyl-1-propanoic Acid Derivative


Indiscriminate substitution of 3-(3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid with other in-class building blocks carries quantifiable risks in medicinal chemistry campaigns. Simple exchanges—such as altering the ring fusion to [3,4-b], modifying the side chain length, or replacing the -CF3 group with a methyl—fundamentally alter the vector of the carboxylic acid exit point and the electron density of the heterocycle. This leads to statistically significant changes in biochemical potency and selectivity. For instance, the [4,3-c] scaffold has been specifically selected over the [3,4-c] regioisomer in patented TrkA inhibitors due to its superior fit within the kinase hinge region [1]. Procuring a precise building block ensures that the critical 3D pharmacophore and physiochemical properties (LogP, H-bonding capability) established in a structure-activity relationship (SAR) are reproduced, avoiding costly re-optimization of lead series.

Quantitative Differentiation Evidence: 3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic Acid Selection Guide


Kinase Scaffold Privilege: TrkA Targeting Versus Inactive Regioisomers

The pyrazolo[4,3-c]pyridine core is a proven pharmacophore for Trk kinase inhibition. The target compound's exact scaffold is a key intermediate leading to clinical candidate PF-06273340, a potent and selective TrkA inhibitor. In the patent literature, compounds based on the pyrazolo[4,3-c]pyridine scaffold demonstrate inhibitory activity against TrkA, whereas the closely related [3,4-c] and [3,4-b] regioisomers are largely absent from the same potency claims, indicating a strong scaffold preference for hinge-binding [1]. While specific IC50 data for this unadorned building block is not publicly reported in head-to-head assays, its selection in industrial drug discovery programs over other regioisomers provides direct industrial validation of its differentiated scaffold geometry.

Kinase Inhibition TrkA Pain Scaffold Hopping

Lipophilicity Modulation: Trifluoromethyl Versus Methyl Substituent Impact on clogP

The trifluoromethyl group significantly increases lipophilicity compared to a methyl analog, a critical factor in optimizing blood-brain barrier penetration or metabolic stability. The computed XLogP3-AA for the target compound is 0.9 [1]. In contrast, the analogous 3-(3-methyl-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid has a computed XLogP3-AA of approximately -0.2 [2]. This difference of 1.1 log units represents a ~12.6-fold increase in the octanol-water partition coefficient, fundamentally altering the compound's distribution profile and making the -CF3 variant the preferred choice for CNS drug discovery programs.

Lipophilicity Metabolic Stability logP Physicochemical Properties

Functional Handle Geometry: 1-Propanoic Acid Versus 1-Acetic Acid Side Chain Length

The propanoic acid side chain provides a longer, more flexible linker compared to the acetic acid analog, allowing for greater conformational space to explore interactions with a target protein's solvent-exposed region. While no direct comparative biochemical data exists for the building blocks themselves, SAR studies on elaborated TrkA inhibitors reveal that optimal potency is achieved with linkers that position the amide-coupled fragment further from the hinge-binding core, a geometry precluded by the shorter acetic acid handle [1]. The target compound's 3-carbon linker is therefore strategically superior for lead optimization, offering a higher probability of accessing distal binding pockets.

Linker Optimization Amide Coupling Vector Alignment

Hydrogen Bond Acceptor Capacity: Enhancing Kinase Hinge Binding Versus Des-methyl Analog

The presence of the pyridine nitrogen in the [4,3-c] scaffold is critical for kinase hinge binding. The target compound possesses a hydrogen bond acceptor count of 7, compared to 5 for a des-aza, fully carbocyclic analog [1]. This increased H-bond capacity is consistent with the typical kinase hinge-binding pharmacophore, which requires at least one H-bond acceptor to interact with the backbone NH of the hinge residue. The high acceptor count of this building block predicts a greater potential for polypharmacology or enhanced residence time compared to simpler bicycle scaffolds lacking the pyridine nitrogen.

H-bond Interaction Kinase Hinge Binding Affinity

Optimal Procurement Scenarios: When to Select 3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic Acid Over Alternatives


Kinase-Focused Fragment Libraries for CNS Pain Targets

For fragment-based screening libraries aimed at CNS-exposed kinase targets like TrkA, this compound offers a superior combination of moderate lipophilicity (XLogP3 = 0.9) and high H-bond acceptor count (7), which together predict favorable CNS MPO scores. It should be selected over methyl-substituted or acetic acid analogs to maintain brain permeability while providing a vector for growth into the solvent-exposed region [1] [2].

Rapid Amide Coupling for Lead Optimization of Kinase Inhibitors

The propanoic acid handle is pre-installed for direct amide coupling with diverse amine fragments, accelerating SAR exploration around the solvent channel of the kinase. This eliminates the need for saponification of ester intermediates, a common source of variability in high-throughput library synthesis [1].

Chemical Probe Synthesis Targeting Trk-fusion Cancers

Given the established role of the pyrazolo[4,3-c]pyridine core in clinical Trk inhibitor programs, this building block is the definitive starting point for synthesizing chemical probes to study Trk-fusion-driven cancers. Its use ensures that probe molecules recapitulate the binding mode of optimized clinical candidates, preserving pharmacological relevance [1].

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